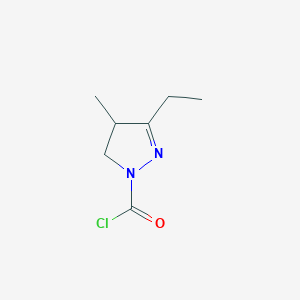
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and significant roles in various chemical industries .
Vorbereitungsmethoden
The synthesis of 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce the final compound . Industrial production methods often utilize one-pot, multicomponent processes and transition-metal catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1H-Pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cycloaddition Reactions: These reactions are facilitated by catalysts and result in the formation of complex heterocyclic structures
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives such as 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-4-carboxamide. Compared to these, 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89662-71-5 |
|---|---|
Molekularformel |
C7H11ClN2O |
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
5-ethyl-4-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DDTAJFGGAGEILG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(CC1C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


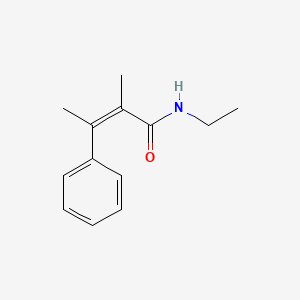

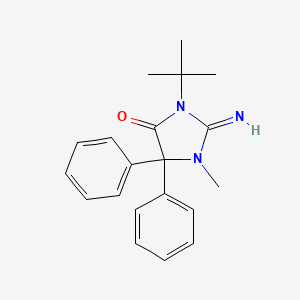
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)


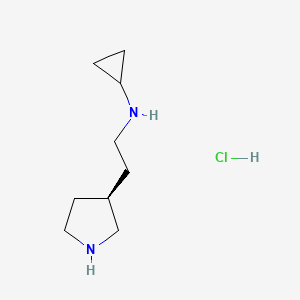


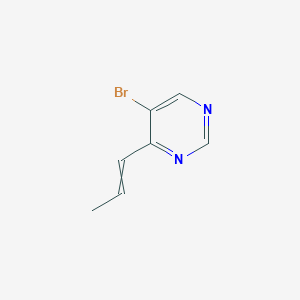


![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)

